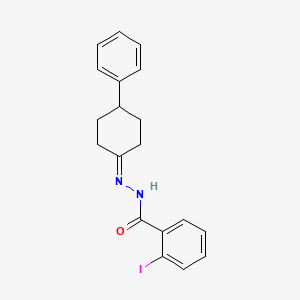
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as DIOT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one involves its ability to bind to DNA and induce oxidative stress, leading to apoptosis in cancer cells. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to inhibit cancer cell proliferation and migration. In addition, 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have low toxicity in normal cells.
实验室实验的优点和局限性
One advantage of using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one in lab experiments is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one also has fluorescent properties, allowing for easy imaging and tracking in cells. However, one limitation of using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is its complex synthesis method, which may limit its widespread use in research.
未来方向
There are several future directions for research involving 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one-based nanoparticles for targeted drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one and its potential applications in cancer treatment. Finally, research into the synthesis of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one analogs may lead to the development of more effective compounds for scientific research.
合成方法
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2-thienylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,4-diethoxy-5-iodobenzaldehyde. The final step involves the reaction of the resulting product with urea to form 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one.
科学研究应用
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in various scientific research areas, including cancer treatment, imaging, and drug delivery. Studies have shown that 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been used as a fluorescent probe for imaging purposes, as it emits a strong green fluorescence when excited with UV light. Additionally, 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been incorporated into nanoparticles for drug delivery, allowing for targeted and controlled release of drugs.
属性
IUPAC Name |
(4Z)-4-[(3,4-diethoxy-5-iodophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO4S/c1-3-22-14-10-11(8-12(19)16(14)23-4-2)9-13-18(21)24-17(20-13)15-6-5-7-25-15/h5-10H,3-4H2,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCRQHJQPWEBEY-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)I)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CS3)I)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-ethyl-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6116927.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6116939.png)
![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)

![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)

![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)
![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6117034.png)